molecular formula C16H11ClN2O B5747331 2-chloro-N-5-quinolinylbenzamide

2-chloro-N-5-quinolinylbenzamide

Cat. No. B5747331
M. Wt: 282.72 g/mol
InChI Key: PSVMJGYZQLPLNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-5-quinolinylbenzamide, also known as QNZ, is a chemical compound that has gained significant attention in scientific research due to its potential as an anti-inflammatory and anti-cancer agent. QNZ is a small molecule inhibitor that targets a protein called STAT3, which plays a crucial role in regulating cell growth and inflammation.

Mechanism of Action

2-chloro-N-5-quinolinylbenzamide targets STAT3, a transcription factor that plays a critical role in regulating cell growth, differentiation, and survival. STAT3 is activated by various growth factors and cytokines, leading to the expression of genes involved in cell proliferation and survival. In cancer, STAT3 is often overactivated, leading to uncontrolled cell growth and survival. 2-chloro-N-5-quinolinylbenzamide inhibits the activation of STAT3 by binding to its SH2 domain, preventing its dimerization and translocation to the nucleus, thereby inhibiting the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
2-chloro-N-5-quinolinylbenzamide has been shown to have several biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis, and reduction of inflammation. 2-chloro-N-5-quinolinylbenzamide has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment. In addition, 2-chloro-N-5-quinolinylbenzamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-chloro-N-5-quinolinylbenzamide has several advantages for lab experiments, including its high purity and yield, and its ability to selectively target STAT3. 2-chloro-N-5-quinolinylbenzamide is also relatively stable and can be stored for long periods without significant degradation. However, 2-chloro-N-5-quinolinylbenzamide has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and effectiveness in vivo. In addition, 2-chloro-N-5-quinolinylbenzamide can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-chloro-N-5-quinolinylbenzamide, including the development of more potent and selective inhibitors of STAT3. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 2-chloro-N-5-quinolinylbenzamide. Moreover, the potential of 2-chloro-N-5-quinolinylbenzamide as a therapeutic agent for neurodegenerative diseases should be explored further. Finally, the safety and efficacy of 2-chloro-N-5-quinolinylbenzamide in preclinical and clinical trials should be evaluated to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 2-chloro-N-5-quinolinylbenzamide is a promising chemical compound with potential applications as an anti-cancer and anti-inflammatory agent. 2-chloro-N-5-quinolinylbenzamide targets STAT3, a key regulator of cell growth and inflammation, and has several biochemical and physiological effects. 2-chloro-N-5-quinolinylbenzamide has advantages and limitations for lab experiments, and several future directions for research. Further studies are needed to fully understand the potential of 2-chloro-N-5-quinolinylbenzamide as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2-chloro-N-5-quinolinylbenzamide involves the reaction of 2-chlorobenzoyl chloride with 5-aminoquinoline in the presence of a base such as triethylamine. The resulting intermediate is then coupled with 4-aminobenzamide using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 2-chloro-N-5-quinolinylbenzamide. This method has been optimized to produce 2-chloro-N-5-quinolinylbenzamide with high purity and yield, making it suitable for large-scale production.

Scientific Research Applications

2-chloro-N-5-quinolinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 2-chloro-N-5-quinolinylbenzamide has been shown to inhibit the growth and survival of cancer cells by blocking the activation of STAT3, which is often overexpressed in many types of cancer. 2-chloro-N-5-quinolinylbenzamide has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in cancer treatment.
In addition to cancer, 2-chloro-N-5-quinolinylbenzamide has been studied for its anti-inflammatory properties. Inflammation is a key component of many chronic diseases, including arthritis, asthma, and inflammatory bowel disease. 2-chloro-N-5-quinolinylbenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

2-chloro-N-quinolin-5-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-13-7-2-1-5-11(13)16(20)19-15-9-3-8-14-12(15)6-4-10-18-14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVMJGYZQLPLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204045
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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